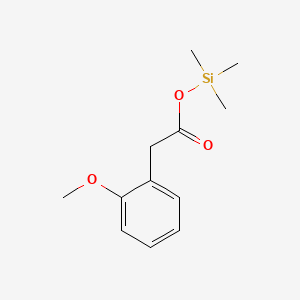
Trimethylsilyl (2-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl (2-methoxyphenyl)acetate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 2-methoxyphenyl acetate moiety. This compound is notable for its utility in organic synthesis, particularly in the protection of functional groups and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsilyl (2-methoxyphenyl)acetate can be synthesized through the reaction of 2-methoxyphenylacetic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl (2-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to yield alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 2-methoxyphenyl acetate, such as ketones, alcohols, and substituted phenyl acetates .
Scientific Research Applications
Trimethylsilyl (2-methoxyphenyl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trimethylsilyl (2-methoxyphenyl)acetate involves the stabilization of reactive intermediates during chemical reactions. The trimethylsilyl group acts as a protecting group, preventing unwanted side reactions and facilitating the selective transformation of target molecules. This is achieved through the formation of stable silyl ethers or esters, which can be easily removed under specific conditions .
Comparison with Similar Compounds
Trimethylsilyl chloride: Used for silylation reactions but lacks the methoxyphenyl acetate moiety.
Trimethylsilyl acetate: Similar in structure but without the methoxyphenyl group.
Trimethylsilyl trifluoromethanesulfonate: Another silylating agent with different reactivity and applications.
Uniqueness: Trimethylsilyl (2-methoxyphenyl)acetate is unique due to its combination of the trimethylsilyl group and the 2-methoxyphenyl acetate moiety, which provides specific reactivity and selectivity in organic synthesis. This makes it particularly valuable in the synthesis of complex molecules where selective protection and deprotection are crucial .
Properties
CAS No. |
55590-71-1 |
|---|---|
Molecular Formula |
C12H18O3Si |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
trimethylsilyl 2-(2-methoxyphenyl)acetate |
InChI |
InChI=1S/C12H18O3Si/c1-14-11-8-6-5-7-10(11)9-12(13)15-16(2,3)4/h5-8H,9H2,1-4H3 |
InChI Key |
RKCAHERJDCJFCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















